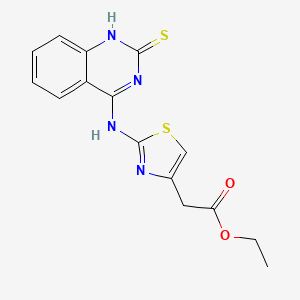

2-(2-((2-硫代-1,2-二氢喹唑啉-4-基)氨基)噻唑-4-基)乙酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“Ethyl 2-(2-((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)thiazol-4-yl)acetate” is a complex organic compound that contains a thiazole ring and a quinazolinone ring . Thiazole is a heterocyclic compound with a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . Quinazolinone is a fused heterocyclic system that has received significant attention due to its diverse biological activities .

Synthesis Analysis

The synthesis of related compounds involves various methodologies. For instance, thiazole derivatives have been synthesized by different methods . Quinazolin-4(3H)-one, a related compound, was synthesized by the reaction of anthranilic acid with excess formamide at 120°C in an open air, also known as Niementowski reaction .Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .科学研究应用

- 噻唑衍生物因其抗氧化潜力而受到研究。 这些化合物可以清除自由基,保护细胞免受氧化损伤 .

- 噻唑在临床前研究中已显示出镇痛和抗炎活性。 研究人员探索了它们作为止痛剂的潜力 .

- 噻唑衍生物表现出抗菌和抗真菌特性。 它们已被研究作为抗感染药物的潜在药物 .

- 噻唑因其神经保护潜力而受到研究。 它们可以帮助预防神经元损伤并支持大脑健康 .

- 噻唑衍生物已被评估为抗肿瘤和细胞毒剂。 它们可以抑制癌细胞的生长 .

- 噻唑作为各种化学化合物的母体结构,包括药物。 研究人员探索了增强药物特性的修饰 .

抗氧化性能

镇痛和抗炎作用

抗菌和抗真菌活性

神经保护作用

抗肿瘤和细胞毒活性

药物支架开发

未来方向

The future directions for this compound could involve further exploration of its biological activities and potential applications in medicinal chemistry. Given the diverse biological activities of thiazole and quinazolinone derivatives , this compound could be a promising candidate for drug discovery and development.

作用机制

Target of Action

Compounds with similar structures, such as thiazole and quinazoline derivatives, have been found to interact with a variety of biological targets . These targets include enzymes, receptors, and proteins involved in various biological processes such as inflammation, pain sensation, microbial growth, and cancer progression .

Mode of Action

It is known that thiazole and quinazoline derivatives can interact with their targets through various mechanisms . For instance, they can inhibit enzyme activity, block receptor signaling, or interfere with protein function . The specific interaction depends on the structure of the compound and the nature of the target .

Biochemical Pathways

Thiazole and quinazoline derivatives are known to affect various biochemical pathways . These pathways are involved in processes such as inflammation, pain sensation, microbial growth, and cancer progression . The downstream effects can include reduced inflammation, alleviation of pain, inhibition of microbial growth, and suppression of cancer cell proliferation .

属性

IUPAC Name |

ethyl 2-[2-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]-1,3-thiazol-4-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4O2S2/c1-2-21-12(20)7-9-8-23-15(16-9)19-13-10-5-3-4-6-11(10)17-14(22)18-13/h3-6,8H,2,7H2,1H3,(H2,16,17,18,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMEAQGWHALOCPJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CSC(=N1)NC2=NC(=S)NC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide](/img/structure/B2474471.png)

![2-(2H-1,3-benzodioxol-5-yl)-1-{4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one](/img/structure/B2474474.png)

![[2-[Cyclopropyl(methyl)amino]-2-oxoethyl] 4-(prop-2-enoylamino)benzoate](/img/structure/B2474477.png)

![METHYL 4-[(4-ETHENYLPHENYL)METHOXY]-6-METHOXYQUINOLINE-2-CARBOXYLATE](/img/structure/B2474478.png)

![4-[(5-Methylpyridin-2-yl)oxy]benzoic acid](/img/structure/B2474480.png)

![2-{[5-(4-chlorophenyl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B2474482.png)